molecular formula C7H13N5O B1165866 4-(Ethoxymethoxy)benzoic acid CAS No. 1498900-69-8

4-(Ethoxymethoxy)benzoic acid

Cat. No.: B1165866
CAS No.: 1498900-69-8
InChI Key:
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Description

4-(Ethoxymethoxy)benzoic acid is an organic compound that features a benzene ring substituted with an ethoxymethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethoxy)benzoic acid typically involves the ethoxymethylation of 4-hydroxybenzoic acid. The process can be summarized as follows:

    Starting Material: 4-Hydroxybenzoic acid.

    Reagents: Ethyl chloroformate and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the ethoxymethoxy group.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives with different functional groups replacing the ethoxymethoxy group.

    Esterification: Esters of this compound.

    Reduction: 4-(Ethoxymethoxy)benzyl alcohol.

Scientific Research Applications

4-(Ethoxymethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethoxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The ethoxymethoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Similar structure but with a methoxy group instead of an ethoxymethoxy group.

    4-Hydroxybenzoic Acid: Lacks the ethoxymethoxy group, making it less reactive in certain substitution reactions.

    4-(Methoxymethoxy)benzoic Acid: Similar but with a methoxymethoxy group, which may alter its reactivity and applications.

Uniqueness: 4-(Ethoxymethoxy)benzoic acid is unique due to the presence of the ethoxymethoxy group, which can enhance its solubility and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and material science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(Ethoxymethoxy)benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxybenzoic acid", "ethyl bromide", "sodium hydride", "dimethyl sulfoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate", "magnesium sulfate", "sodium chloride" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with ethyl bromide in the presence of sodium hydride and dimethyl sulfoxide to form ethyl 4-hydroxybenzoate.", "Step 2: Ethyl 4-hydroxybenzoate is then hydrolyzed with sodium hydroxide to form 4-hydroxybenzoic acid.", "Step 3: 4-hydroxybenzoic acid is reacted with sodium bicarbonate and water to form the sodium salt of 4-hydroxybenzoic acid.", "Step 4: The sodium salt of 4-hydroxybenzoic acid is then reacted with ethyl iodide in the presence of sodium hydroxide to form ethyl 4-iodobenzoate.", "Step 5: Ethyl 4-iodobenzoate is then reacted with sodium ethoxide in ethanol to form ethyl 4-(ethoxy)benzoate.", "Step 6: Ethyl 4-(ethoxy)benzoate is hydrolyzed with hydrochloric acid to form 4-(ethoxycarbonyl)benzoic acid.", "Step 7: 4-(ethoxycarbonyl)benzoic acid is then reacted with sodium methoxide in methanol to form 4-(ethoxymethoxy)benzoic acid.", "Step 8: The product is purified by extraction with ethyl acetate, drying over magnesium sulfate, and recrystallization from ethanol.", "Step 9: The final product is obtained as a white crystalline solid with a melting point of 142-144°C." ] }

CAS No.

1498900-69-8

Molecular Formula

C7H13N5O

Origin of Product

United States

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